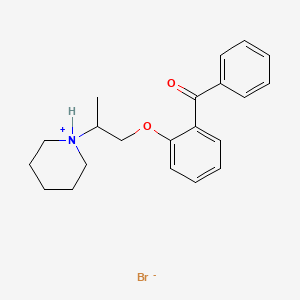
2-(2-Piperidinopropoxy)benzophenone hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Piperidinopropoxy)benzophenone hydrobromide is a chemical compound with the molecular formula C20H23NO2·HBr It is a derivative of benzophenone, which is known for its applications in organic synthesis and various industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidinopropoxy)benzophenone hydrobromide typically involves the reaction of benzophenone with 2-(2-piperidinopropoxy) in the presence of hydrobromic acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Solvent: Common solvents used in the synthesis include acetic acid or other organic solvents that can dissolve the reactants and products effectively.
Catalysts: Catalysts such as pyridine hydrobromide perbromide may be used to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Piperidinopropoxy)benzophenone hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) are frequently used.
Solvents: Organic solvents like dichloromethane (CH2Cl2) and ethanol (C2H5OH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-Piperidinopropoxy)benzophenone hydrobromide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Piperidinopropoxy)benzophenone hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. Key molecular targets may include receptors, ion channels, and enzymes involved in cellular signaling pathways .
Comparison with Similar Compounds
2-(2-Piperidinopropoxy)benzophenone hydrobromide can be compared with other benzophenone derivatives, such as:
Benzophenone: A simpler structure with similar chemical properties but different applications.
Benzophenone hydrazone derivatives: These compounds exhibit unique optical properties and are used in photonics and optoelectronics.
The uniqueness of this compound lies in its specific structural features and the presence of the piperidinopropoxy group, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique structural features and diverse chemical reactivity make it a valuable tool for researchers and industrial chemists alike.
Properties
CAS No. |
10571-21-8 |
|---|---|
Molecular Formula |
C21H26BrNO2 |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
phenyl-[2-(2-piperidin-1-ium-1-ylpropoxy)phenyl]methanone;bromide |
InChI |
InChI=1S/C21H25NO2.BrH/c1-17(22-14-8-3-9-15-22)16-24-20-13-7-6-12-19(20)21(23)18-10-4-2-5-11-18;/h2,4-7,10-13,17H,3,8-9,14-16H2,1H3;1H |
InChI Key |
NEQRJYWSHMKNSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC=C1C(=O)C2=CC=CC=C2)[NH+]3CCCCC3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4s,7Ar)-1-[(2S)-6-(methoxymethoxy)-6-methyl-3-oxohept-4-yn-2-yl]-7a-methyl-octahydro-1H-inden-4-yl benzoate](/img/structure/B13747290.png)
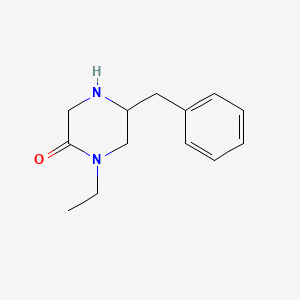
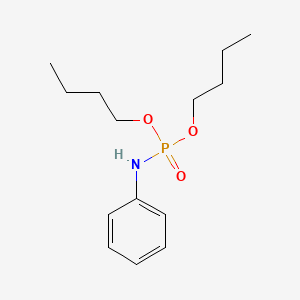
![methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B13747297.png)
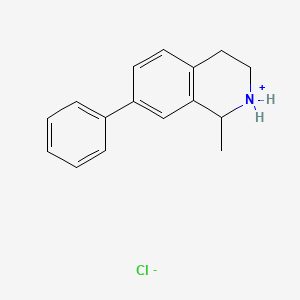
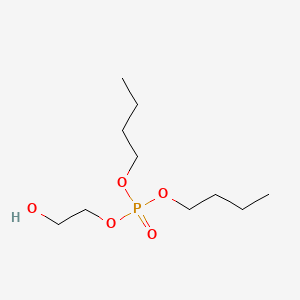


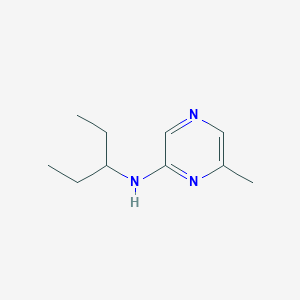
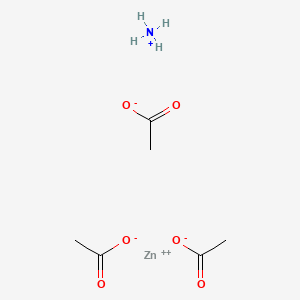

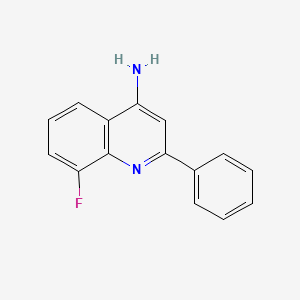

![2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone;dihydrochloride](/img/structure/B13747372.png)
